Isatin 3-Hydrazones: A Comprehensive Technical Guide to Synthesis and Properties
Isatin 3-Hydrazones: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. Among these derivatives, isatin 3-hydrazones have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the synthesis, chemical properties, and significant biological activities of isatin 3-hydrazones, supported by experimental protocols and quantitative data.
Chemical Properties and Characterization
Isatin 3-hydrazones are organic compounds characterized by the molecular formula C₈H₇N₃O and a molecular weight of approximately 161.16 g/mol .[1] Their structure features an indoline heterocyclic core with a hydrazone functional group at the C-3 position.[1][2] These compounds typically exist as crystalline solids.[1]
Solubility and Physical Properties: Isatin 3-hydrazones exhibit limited solubility in water but are soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1] They are generally stable under standard storage conditions.[1]
Table 1: Physical and Thermodynamic Properties of Isatin 3-Hydrazone
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Density | 1.49 g/cm³ | [1] |
| Boiling Point (predicted) | 424.8 °C at 760 mmHg | [1] |
| Flash Point | 210.7 °C | [1] |
| CAS Registry Number | 2365-44-8 | [1] |
Spectroscopic Characterization: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of isatin 3-hydrazones.
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IR Spectroscopy: Key vibrational bands include N-H stretching (3243–3122 cm⁻¹), C=O stretching of the lactam group (1760–1721 cm⁻¹), and C=N stretching of the hydrazone group (1625–1610 cm⁻¹).[1][3]
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¹H NMR Spectroscopy: Characteristic signals include the indole N-H proton (10.86–11.03 ppm), the azomethine proton (8.62–9.01 ppm), and aromatic protons (6.55–8.22 ppm).[1][3]
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¹³C NMR Spectroscopy: The indole C=O carbon typically resonates at 164.65–165.32 ppm, while the azomethine C=N carbon appears at 159.12–164.74 ppm.[3]
Synthesis of Isatin 3-Hydrazones
The primary method for synthesizing isatin 3-hydrazones is the condensation reaction between an isatin derivative and a hydrazine derivative.[2] The high reactivity of the carbonyl group at the C-3 position of the isatin ring facilitates this reaction.[4]
General Synthesis Workflow
The synthesis can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of isatin 3-hydrazones.
Experimental Protocols
Protocol 1: Conventional Synthesis This method involves heating the reactants under reflux.
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Reactant Mixture: In a round-bottom flask, combine the substituted isatin (1 mmol) and the corresponding hydrazine derivative (1 mmol) in a suitable solvent, such as absolute ethanol (7 mL).[5]
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Catalyst Addition (Optional): Add a catalytic amount of an acid, such as a few drops of glacial acetic acid or trifluoroacetic acid (20 mol%), to the mixture.[4][5]
-
Reflux: Heat the reaction mixture at reflux for a specified period, typically ranging from 2 to 3 hours.[5][6]
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Work-up: After cooling the solution to room temperature, the precipitated product is collected by filtration.[4]
-
Purification: The crude product is washed with a suitable solvent, such as diethyl ether, and then dried under vacuum to yield the pure isatin 3-hydrazone.[4][5]
Protocol 2: Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields.[1]
-
Reactant Mixture: Combine the isatin and hydrazine derivative in a microwave-safe vessel with a minimal amount of solvent.
-
Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically a few minutes).
-
Work-up and Purification: Follow the same work-up and purification steps as in the conventional method.
Biological Activities and Properties
Isatin 3-hydrazones exhibit a wide array of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of isatin 3-hydrazones against a range of pathogens.
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Antibacterial Activity: Certain triethylammonium isatin hydrazones have shown activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds exhibiting higher potency than the reference drug norfloxacin.[5][7] Phenolic isatin-3-hydrazones containing a quaternary ammonium center have also demonstrated significant bactericidal activity against Gram-positive bacteria.[4] Some Schiff base derivatives of isatin 3-hydrazone also show good antibacterial activity.[8]
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Antifungal Activity: Isatin-3-hydrazone derivatives have also been reported to possess antifungal properties.[8]
Table 2: Antimicrobial Activity of Selected Isatin 3-Hydrazones (MIC in µg/mL)
| Compound | S. aureus | B. cereus | MRSA | Reference |
| 3a (octyl ammonium) | >Norfloxacin | - | Effective | [4] |
| 3e (acetal ammonium) | >Norfloxacin | - | Effective | [4] |
| 3m (brucine ammonium) | >Norfloxacin | - | Effective | [4] |
| Norfloxacin (ref.) | - | - | - | [4] |
Note: Specific MIC values were not provided in a comparable format across all studies, but the relative effectiveness was noted.
Anticancer Activity
The cytotoxic effects of isatin 3-hydrazones against various cancer cell lines are well-documented.
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Mechanism of Action: The anticancer activity of some derivatives is associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells.[9] Certain compounds also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]
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Activity against various cell lines: Derivatives have shown cytotoxicity against human breast adenocarcinoma (MCF-7), human ovary adenocarcinoma (A2780), human malignant melanoma (A375), and colon adenocarcinoma (HT-29) cell lines.[2][10][11] For instance, compounds with halogen substituents at the 2,6-position of the C-ring have been found to be particularly potent against MCF-7 cells.[10]
Table 3: Anticancer Activity of Selected Isatin 3-Hydrazones (IC₅₀ in µM)
| Compound | MCF-7 | A2780 | HT-29 | Reference |
| 4j (2,6-dichlorophenyl) | 1.51 ± 0.09 | - | - | [10] |
| 4k (2,6-difluorophenyl) | 3.56 ± 0.31 | - | - | [10] |
| 4e (4-chlorophenyl) | 5.46 ± 0.71 | 18.96 ± 2.52 | - | [10] |
| Compound 20 | - | - | ~22-30 | [11] |
| Compound 35 | - | - | ~22-30 | [11] |
Anticonvulsant Activity
Isatin-based derivatives have been reported to possess significant anticonvulsant properties.[12]
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Models: The anticonvulsant activity is typically evaluated using models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model.[12][13][14]
-
Efficacy: Many newly synthesized derivatives have shown significant protection against seizures in these models, with some compounds increasing the latency of convulsions and reducing their duration.[12] For example, 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one was identified as a potent compound with an ED₅₀ of 53.61 mg/kg in the MET test.[14]
Table 4: Anticonvulsant Activity of a Selected Isatin Derivative
| Compound | Test Model | ED₅₀ (mg/kg) | Protection (%) at 100 mg/kg | Reference |
| 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one | MET | 53.61 | 87 | [14] |
Structure-Activity Relationships (SAR)
The biological activity of isatin 3-hydrazones is significantly influenced by the nature and position of substituents on the isatin ring and the hydrazone moiety.
Caption: Key areas for modification influencing biological activity.
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Antimicrobial Activity: The introduction of a quaternary ammonium center in the hydrazone side chain has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[4][5]
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Anticancer Activity: Halogen substitution on the phenyl ring attached to the hydrazone moiety, especially at the 2 and 6 positions, leads to potent cytotoxicity against breast cancer cells.[10]
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Anticonvulsant Activity: The substitution pattern on the phenyl ring of the side chain plays a crucial role. For instance, weak electron-donating groups like chlorine at the 4th position can enhance anticonvulsant effects.[15]
Conclusion
Isatin 3-hydrazones represent a versatile and highly valuable scaffold in medicinal chemistry. The straightforward synthesis, coupled with the wide range of tunable biological activities, makes them a focal point for the development of new therapeutic agents. The data presented in this guide underscores the potential of these compounds as antimicrobial, anticancer, and anticonvulsant agents. Further research focusing on lead optimization and mechanistic studies will undoubtedly pave the way for the clinical application of isatin 3-hydrazone derivatives.
References
- 1. Buy Isatin 3-hydrazone | 2365-44-8 [smolecule.com]
- 2. Isatin 3-hydrazone | 2365-44-8 | Benchchem [benchchem.com]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial Activity Of Some Isatin-3hydrazone Schiff Base [journalijar.com]
- 9. mdpi.com [mdpi.com]
- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciepub.com [sciepub.com]
- 14. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
